Bienvenue dans la boutique en ligne BenchChem!

N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester

Synthetic Chemistry Protecting Group Strategy Orthogonal Deprotection

Sourcing N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester (CAS 1329840-03-0) demands structural exactness for impurity profiling and SAR studies. This dual-protected derivative features orthogonal N-Alloc and C3-ethyl ester groups, enabling selective deprotection for site-specific modification without cross-reactivity. The preserved 8-ethoxy moiety ensures fidelity to the moxifloxacin core, making it the definitive reference standard for ICH Q3A-compliant HPLC method validation. Unlike mono-protected or 8-methoxy analogs, this intermediate guarantees accurate quantification of process-related impurities and serves as a platform for isotope-labeled internal standards. Order from verified suppliers with documented purity (≥98%) and secure ambient/cold-chain global shipping.

Molecular Formula C28H34FN3O6
Molecular Weight 527.593
CAS No. 1329840-03-0
Cat. No. B589950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester
CAS1329840-03-0
Synonyms1-Cyclopropyl-8-ethoxy-6-fluoro-1,4-dihydro-7-[(4aS,7aS)-N-allyloxycarbonyloctahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester; 
Molecular FormulaC28H34FN3O6
Molecular Weight527.593
Structural Identifiers
SMILESCCOC1=C2C(=CC(=C1N3CC4CCCN(C4C3)C(=O)OCC=C)F)C(=O)C(=CN2C5CC5)C(=O)OCC
InChIInChI=1S/C28H34FN3O6/c1-4-12-38-28(35)31-11-7-8-17-14-30(16-22(17)31)24-21(29)13-19-23(26(24)36-5-2)32(18-9-10-18)15-20(25(19)33)27(34)37-6-3/h4,13,15,17-18,22H,1,5-12,14,16H2,2-3H3/t17-,22+/m0/s1
InChIKeyNXSSBSAQWCDIII-HTAPYJJXSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester (CAS 1329840-03-0): A Protected Moxifloxacin Derivative for Advanced Synthetic and Analytical Applications


N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester (CAS 1329840-03-0) is a chemically protected derivative of the fourth-generation fluoroquinolone antibiotic moxifloxacin, characterized by the presence of an N-allyloxycarbonyl (Alloc) protecting group, an 8-ethoxy substituent, and an ethyl ester moiety at the C3 position [1]. This compound is not intended for therapeutic use but is primarily employed as a synthetic intermediate, a protected building block for further derivatization, and as a reference standard for analytical method development, particularly in the identification and quantification of related substances in moxifloxacin active pharmaceutical ingredient (API) and formulations . The strategic combination of these orthogonal protecting groups (Alloc on the secondary amine and ethyl ester on the carboxylic acid) renders it uniquely suitable for selective deprotection and subsequent site-specific functionalization, a critical requirement in the synthesis of complex moxifloxacin analogs and impurity markers [2].

Why N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester (CAS 1329840-03-0) Cannot Be Substituted with Other Moxifloxacin Intermediates


Direct substitution of N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester with other moxifloxacin derivatives or intermediates is not feasible due to its unique dual-protected architecture. Unlike simpler moxifloxacin esters (e.g., moxifloxacin ethyl ester) or mono-protected analogs (e.g., N-Allyloxycarbonyl Moxifloxacin, CAS 1391053-44-3), this compound possesses both the N-Alloc and C3-ethyl ester protecting groups simultaneously [1]. This orthogonal protection is essential for multi-step synthetic sequences that require selective deprotection under mild conditions (e.g., palladium-catalyzed Alloc removal in the presence of base-labile esters) [2]. Furthermore, the 8-ethoxy substituent is a key structural feature that differentiates moxifloxacin from earlier-generation fluoroquinolones, contributing to its enhanced activity against Gram-positive bacteria and anaerobes [3]. Using a less structurally faithful intermediate (e.g., an 8-methoxy analog or a derivative lacking the ethyl ester) would result in an incomplete or incorrect final product, rendering it unsuitable for impurity profiling, where exact structural identity is paramount [4].

Quantitative Evidence Guide for N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester (CAS 1329840-03-0) Differentiation


Orthogonal Protecting Group Strategy: Quantified Advantage in Sequential Deprotection Yield

The compound's N-Alloc and C3-ethyl ester protecting groups are orthogonal, allowing for sequential, chemoselective deprotection. While a direct quantitative comparison for this specific compound is not available in public literature, class-level inference from fluoroquinolone synthetic protocols demonstrates that the Alloc group can be removed with >95% yield using Pd(PPh3)4 and a nucleophile without affecting the ethyl ester, whereas basic hydrolysis (required for ester cleavage) would also cleave other carbamate protecting groups like Boc or Fmoc [1]. In contrast, a compound like Moxifloxacin Ethyl Ester (lacking the N-Alloc group) offers no protection at the secondary amine, and N-Allyloxycarbonyl Moxifloxacin (CAS 1391053-44-3) lacks the ester protecting group, limiting their utility in multi-step sequences where both reactive sites must be temporarily masked [2].

Synthetic Chemistry Protecting Group Strategy Orthogonal Deprotection

Structural Fidelity for Impurity Profiling: USP Compliance vs. Non-Protected Analogs

As a protected derivative, this compound serves as a critical intermediate or process-related impurity marker. Its exact mass (MW 527.58) and unique InChIKey (NXSSBSAQWCDIII-HTAPYJJXSA-N) provide an unambiguous analytical fingerprint [1]. In contrast, the non-protected analog 8-Ethoxy Moxifloxacin (CAS 1029364-75-7, MW 415.46) and its ethyl ester (MW 443.47) are distinct species that would generate different retention times and mass spectra in HPLC-MS analysis [2]. While no direct comparative quantification of impurity levels is available for this specific compound, USP general chapter <1086> mandates the use of structurally definitive reference standards for accurate impurity quantification; using a non-equivalent analog would introduce systematic error in method validation and routine quality control, potentially leading to out-of-specification (OOS) results or failed regulatory submissions .

Analytical Chemistry Pharmaceutical Impurity Analysis Reference Standard

Enhanced Solubility Profile in Organic Solvents vs. Parent Drug and Salt Forms

This protected derivative exhibits significantly improved solubility in common organic solvents compared to moxifloxacin hydrochloride (the commercial API form) and moxifloxacin free base. Vendor data indicates solubility in chloroform, dichloromethane, DMSO, and methanol [1]. While exact mg/mL values are not publicly reported, the presence of the lipophilic ethyl ester and Alloc groups is a well-established driver of increased organic solubility in this class of molecules. In contrast, moxifloxacin hydrochloride has high aqueous solubility (>100 mg/mL in water) but limited solubility in non-polar organic solvents, complicating certain synthetic transformations and chromatographic purifications [2]. This differential solubility profile facilitates easier handling during organic synthesis, purification by normal-phase chromatography, and preparation of stock solutions for analytical method development [3].

Solubility Formulation Synthetic Handling

Optimal Research and Industrial Applications for N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester (CAS 1329840-03-0)


Synthesis of Novel Moxifloxacin Analogs with Site-Specific Modifications

This compound is the ideal starting material for synthesizing moxifloxacin derivatives with modifications at either the C7 secondary amine or the C3 carboxylic acid position. The orthogonal N-Alloc and ethyl ester protecting groups allow chemists to selectively deprotect one site while keeping the other masked, enabling sequential introduction of diverse functional groups (e.g., amides, esters, heterocycles) without cross-reactivity [1]. This is particularly valuable for structure-activity relationship (SAR) studies aimed at overcoming bacterial resistance or improving pharmacokinetic properties, as it ensures the final product maintains the precise moxifloxacin core geometry and substitution pattern [2].

Analytical Reference Standard for Moxifloxacin API Impurity Profiling

In pharmaceutical quality control (QC) and research and development (R&D), this compound serves as a definitive reference standard for identifying and quantifying process-related impurities and degradation products in moxifloxacin drug substance and finished dosage forms [1]. Its use is critical for developing and validating stability-indicating HPLC methods that meet ICH Q3A guidelines. Accurate quantification using this specific standard ensures that impurity levels are correctly reported, preventing false out-of-specification results and supporting robust regulatory submissions [2].

Intermediate in the Synthesis of Stable Isotope-Labeled Moxifloxacin

This protected derivative is an advanced intermediate for the preparation of isotopically labeled moxifloxacin analogs, such as Moxifloxacin-13C,D3 N-Allyloxycarbonate 3'-Ethyl Ester [1]. These labeled compounds are essential internal standards for liquid chromatography-mass spectrometry (LC-MS) assays used in bioequivalence studies, pharmacokinetic evaluations, and therapeutic drug monitoring. The dual protection ensures that the isotopic label is incorporated at a specific, stable position without scrambling or degradation during subsequent synthetic steps, thereby maximizing the accuracy and sensitivity of the analytical method [2].

Investigation of Moxifloxacin Prodrugs and Targeted Delivery Systems

The presence of the ethyl ester at the C3 position renders this compound a potential prodrug candidate itself, as ester hydrolysis in vivo would release the active moxifloxacin carboxylic acid [1]. More importantly, the Alloc-protected amine and the ester provide two orthogonal handles for conjugating targeting moieties (e.g., antibodies, peptides, polymers) or creating self-immolative linkers. This makes it a versatile platform for developing next-generation, targeted antibacterial therapies or antibody-drug conjugates (ADCs) where precise, controlled release of the active fluoroquinolone at the site of infection is desired [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.